methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate, sulfonamide, and tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the sulfonamide group: The tetrahydroisoquinoline intermediate is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Attachment of the carbamate group: Finally, the sulfonamide intermediate is treated with methyl chloroformate to introduce the carbamate functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl groups in the compound can be reduced to their corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrahydroisoquinoline moiety can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different functional groups.
Sulfonamide derivatives: Compounds with sulfonamide groups attached to different aromatic systems.
Carbamate derivatives: Compounds with carbamate groups attached to various organic frameworks.
Uniqueness
Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl N-[4-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-25-17(22)19-12-4-6-14(7-5-12)26(23,24)20-13-3-2-11-8-9-18-16(21)15(11)10-13/h2-7,10,20H,8-9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHBUIHZNKWZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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